

Sulfo-Cy5.5 Azide: Application Notes and Protocols for Flow Cytometry

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Compound of Interest

Compound Name: **Sulfo-Cy5.5 Azide**

Cat. No.: **B1433221**

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of **Sulfo-Cy5.5 Azide** in flow cytometry. **Sulfo-Cy5.5 Azide** is a water-soluble, far-red fluorescent dye that is ideal for labeling biomolecules in aqueous environments.^{[1][2]} Its azide functional group allows for its covalent attachment to alkyne-containing molecules through a highly specific and efficient bioorthogonal reaction known as "click chemistry".^{[3][4][5]} This methodology is particularly well-suited for flow cytometry applications, enabling the sensitive and quantitative analysis of various cellular processes.

Core Applications in Flow Cytometry

The primary application of **Sulfo-Cy5.5 Azide** in flow cytometry is the detection of biomolecules that have been metabolically, enzymatically, or chemically tagged with an alkyne group. This two-step labeling strategy offers high specificity and minimizes background fluorescence, making it a powerful tool for:

- Cell Proliferation Assays: Measuring DNA synthesis by incorporating an alkyne-modified nucleoside, such as 5-ethynyl-2'-deoxyuridine (EdU), followed by detection with **Sulfo-Cy5.5 Azide**.
- Apoptosis Detection: Detecting DNA fragmentation in apoptotic cells using a TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay with an alkyne-modified dUTP, followed by reaction with **Sulfo-Cy5.5 Azide**.

- Cell Surface Glycan Analysis: Metabolically labeling cell surface glycans with an alkyne-containing sugar and subsequent detection with **Sulfo-Cy5.5 Azide**.

Spectral Properties of Sulfo-Cy5.5

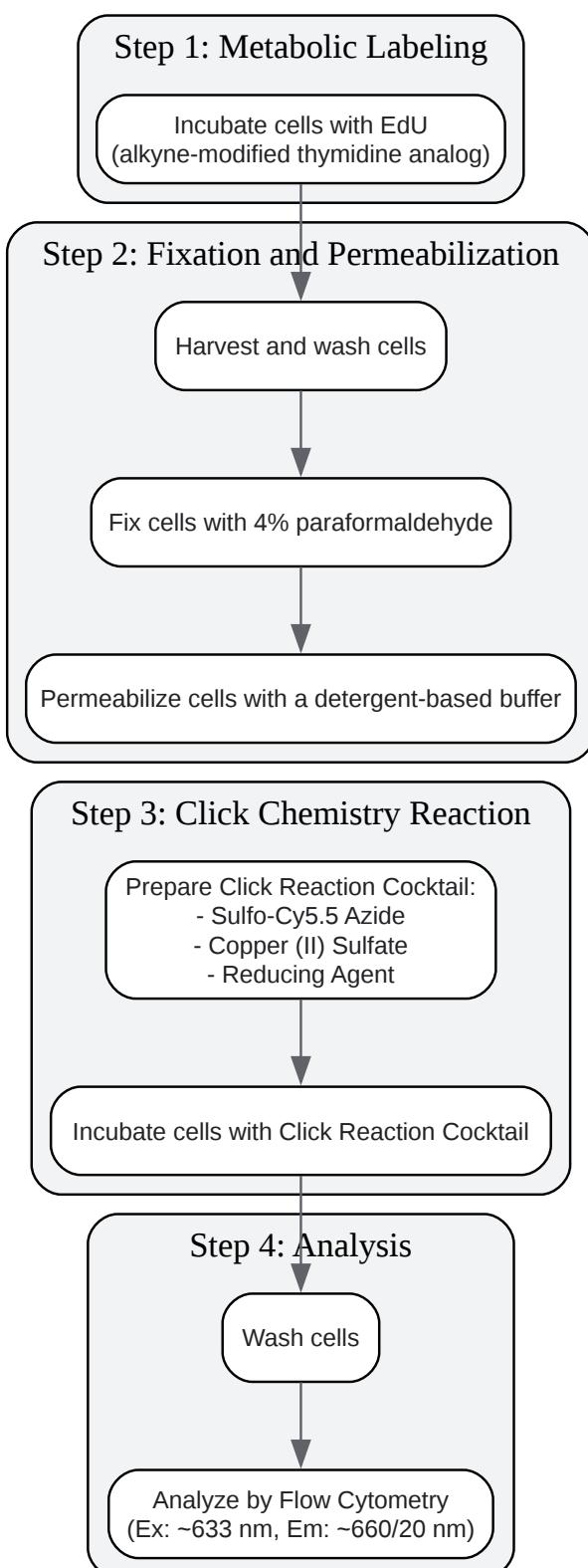
The far-red emission of Sulfo-Cy5.5 is advantageous for flow cytometry as it minimizes spectral overlap with other common fluorophores and reduces interference from cellular autofluorescence.

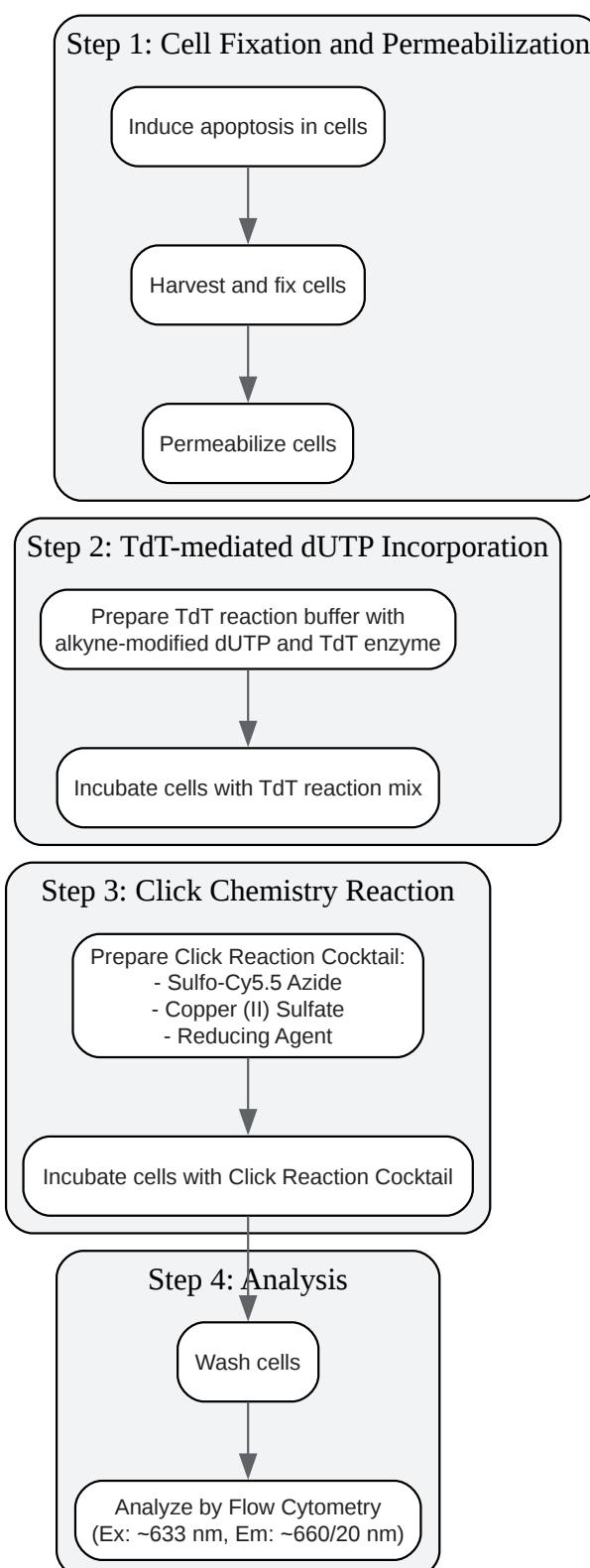
Property	Value
Excitation Maximum (Ex)	~675 nm
Emission Maximum (Em)	~694 nm
Molar Extinction Coefficient	~250,000 cm ⁻¹ M ⁻¹
Quantum Yield	High
Solubility	High in aqueous solutions

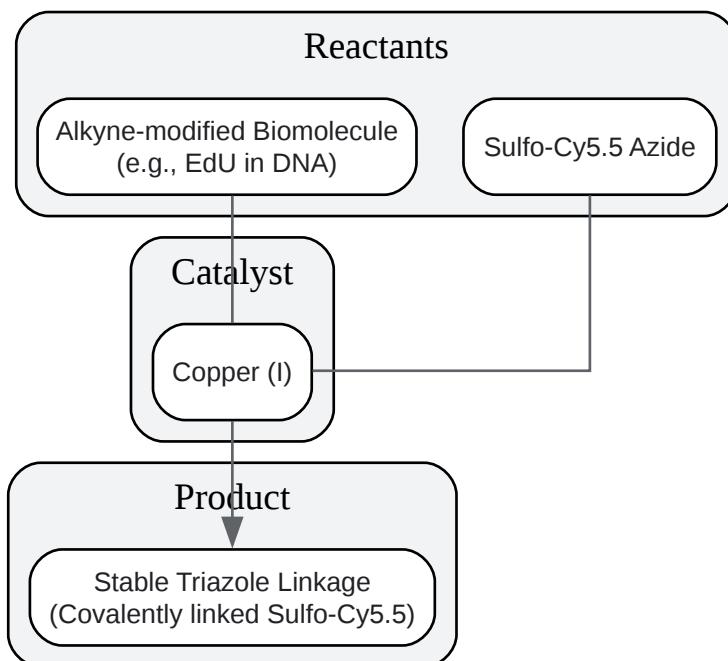
Application 1: Cell Proliferation Assay using EdU and Click Chemistry

This protocol describes the detection of proliferating cells by measuring the incorporation of EdU into newly synthesized DNA. The alkyne group in the incorporated EdU is then detected with **Sulfo-Cy5.5 Azide** via a copper-catalyzed click reaction.

Experimental Workflow: EdU Cell Proliferation Assay





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